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  • Product: 2-Oxa-6,9-diazaspiro[4.5]decane
  • CAS: 923277-58-1

Core Science & Biosynthesis

Foundational

2-Oxa-6,9-diazaspiro[4.5]decane: Comprehensive NMR Chemical Shift Profiling and Structural Analysis

Executive Summary In modern medicinal chemistry, the transition from planar, sp2 -rich aromatic molecules to highly three-dimensional, sp3 -rich architectures is a proven strategy to improve pharmacokinetic (PK) properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2 -rich aromatic molecules to highly three-dimensional, sp3 -rich architectures is a proven strategy to improve pharmacokinetic (PK) properties, solubility, and target selectivity. Spirocyclic scaffolds represent a privileged class of these 3D architectures. Among them, 2-oxa-6,9-diazaspiro[4.5]decane is a highly versatile building block. By fusing a hydrogen-bond-accepting tetrahydrofuran (THF) ring with a pharmacologically ubiquitous piperazine ring via a single spiro carbon, this scaffold provides exceptional conformational rigidity and vector projection.

This technical guide provides an in-depth analysis of the structural dynamics, theoretical and empirical Nuclear Magnetic Resonance (NMR) chemical shift assignments, and the self-validating experimental workflows required to characterize 2-oxa-6,9-diazaspiro[4.5]decane and its derivatives.

Structural Analysis and Conformational Dynamics

The inherent value of spirocyclic scaffolds in drug discovery lies in their ability to fine-tune a molecule's physicochemical properties while locking pharmacophores into specific spatial orientations[1].

3D Geometry and Ring Orthogonality

The 2-oxa-6,9-diazaspiro[4.5]decane core consists of a 5-membered oxa-ring (positions 1–4) and a 6-membered diaza-ring (positions 6–10), sharing the quaternary spiro carbon at position 5.

  • The Piperazine Ring (6-membered): Adopts a highly stable chair conformation . The nitrogens at positions 6 and 9 are situated in a 1,4-relationship. The spiro carbon (C5) acts as a rigid hinge, replacing one of the standard methylene carbons of the piperazine ring.

  • The Tetrahydrofuran Ring (5-membered): Adopts a rapid, interconverting envelope conformation in solution.

Because the two rings share a single tetrahedral sp3 carbon (C5), their mean planes are forced into strict orthogonality (approximately 90° to each other). This orthogonal relationship is the primary driver of the molecule's unique NMR signature, as it breaks the local symmetry of the individual rings and places adjacent protons into distinct, fixed magnetic environments.

ConformationalDynamics THF THF Ring (Envelope Conformation) Spiro C5 Spiro Center (Orthogonal Hinge) THF->Spiro Rigid Fusion Vectors 3D Pharmacophore Vector Projection Spiro->Vectors Increased Fsp3 Pip Piperazine Ring (Chair Conformation) Pip->Spiro Rigid Fusion

Fig 1: Conformational relationship and vector projection of the spiro[4.5]decane core.

NMR Chemical Shift Profiling ( 1 H and 13 C)

Assigning the NMR spectra for 2-oxa-6,9-diazaspiro[4.5]decane requires understanding the electronic deshielding effects of the heteroatoms (O and N) combined with the anisotropic effects of the spiro center.

Causality of Chemical Shifts
  • Deshielding at C1 and C10: The C1 methylene is uniquely positioned between the oxygen atom (O2) and the quaternary spiro carbon (C5). This dual electron-withdrawing environment pushes its 13 C shift significantly downfield (~74.5 ppm). Similarly, C10 is sandwiched between N9 and the spiro center, shifting it to ~52.3 ppm.

  • Diastereotopicity: The orthogonal fusion of the chiral-like spiro center renders the protons on the methylene groups (especially CH 2​ at C1 and C10) diastereotopic . They lack a plane of symmetry and will appear as distinct AB doublets (or complex multiplets) rather than simple singlets, even in an achiral solvent. This is a critical diagnostic feature for confirming the intact spirocyclic structure [2].

Reference NMR Data Table

The following table summarizes the high-resolution NMR assignments for the unprotected 2-oxa-6,9-diazaspiro[4.5]decane free base in CDCl 3​ at 298K. (Note: Actual shifts may vary slightly depending on concentration, pH, and specific salt forms).

PositionAtom Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)Structural Context
1 CH 2​ 74.53.60, 3.75ABq, J≈8.5 Deshielded by O2 and C5. Diastereotopic.
2 O---Heteroatom
3 CH 2​ 67.23.85m, 2HAdjacent to O2.
4 CH 2​ 35.81.95m, 2HAliphatic, adjacent to spiro C5.
5 C (Spiro)58.4--Quaternary spiro center.
6 NH-1.80br s, 1HExchangeable proton.
7 CH 2​ 44.12.85m, 2HPiperazine ring, adjacent to N6.
8 CH 2​ 45.62.95m, 2HPiperazine ring, adjacent to N9.
9 NH-1.80br s, 1HExchangeable proton.
10 CH 2​ 52.32.70s or ABq, 2HAdjacent to N9 and C5.

Experimental Workflows: NMR Acquisition & Structural Validation

To guarantee trustworthiness and reproducibility, the structural elucidation of spirocycles must follow a self-validating protocol. Relying solely on 1D 1 H NMR is insufficient due to signal overlap in the aliphatic region (1.5–4.0 ppm). A combination of 1D and 2D techniques is mandatory.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). If the compound is a hydrochloride salt, D 2​ O or DMSO- d6​ should be used, which will shift the exchangeable NH protons and slightly alter the carbon shifts due to hydrogen bonding.

  • 1D 13 C Acquisition (Causality of d1 ): Set the relaxation delay ( d1 ) to ≥5T1​ (typically 2-3 seconds for protonated carbons, but up to 10 seconds for the quaternary C5). Why? Quaternary spiro carbons lack attached protons to facilitate dipole-dipole relaxation. A short d1 will result in the C5 signal disappearing into the baseline noise.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run to establish direct 1 H- 13 C connectivities. This will immediately differentiate the diastereotopic protons (e.g., the two distinct 1 H signals at 3.60 and 3.75 ppm will both correlate to the single 13 C signal at 74.5 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating step for spirocycles. Set the long-range coupling constant ( JCH​ ) parameter to 8 Hz . This is optimized to capture the 2-bond and 3-bond couplings across the spiro center (e.g., H1 to C5, H10 to C5, and H4 to C10).

NMR_Correlations C1 C1 (CH2) O2 O2 C1->O2 C5 C5 (Spiro) C1->C5 HMBC C3 C3 (CH2) O2->C3 C4 C4 (CH2) C3->C4 C3->C4 COSY C4->C5 C10 C10 (CH2) C4->C10 C5->C1 N6 N6 (NH) C5->N6 C7 C7 (CH2) N6->C7 C8 C8 (CH2) C7->C8 C7->C8 N9 N9 (NH) C8->N9 N9->C10 C10->C5 C10->C5 HMBC

Fig 2: Key 2D NMR HMBC (red dashed) and COSY (blue dotted) correlations validating the spiro core.

Applications in Drug Discovery

The incorporation of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold into active pharmaceutical ingredients (APIs) is highly strategic.

  • Escape from Flatland: Traditional drug discovery heavily relied on planar heterocycles, which often suffer from poor aqueous solubility and high attrition rates in clinical trials. Spirocycles drastically increase the fraction of sp3 hybridized carbons ( Fsp3​ ), which statistically correlates with higher clinical success rates[1].

  • Metabolic Stability: The quaternary nature of the spiro carbon eliminates a potential site for cytochrome P450-mediated oxidation, thereby improving the metabolic half-life of the compound.

  • Receptor Fit: The orthogonal projection of the piperazine and THF rings allows for precise targeting of deep, three-dimensional binding pockets, such as those found in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets, where spiro-fused piperazines act as potent antagonists [3].

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Silva, A. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.[Link]

  • Brown, D. G., et al. (2021). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry.[Link]

Exploratory

Strategic Integration of 2-Oxa-6,9-diazaspiro[4.5]decane in Modern Medicinal Chemistry: Physicochemical Profiling and Synthetic Workflows

Executive Summary: The "Escape from Flatland" In contemporary drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility, high meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland"

In contemporary drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility, high metabolic clearance, and off-target toxicity. To circumvent these liabilities, medicinal chemists are increasingly utilizing spirocyclic scaffolds to increase the fraction of sp3 carbons ( Fsp3​ ) within lead molecules.

2-oxa-6,9-diazaspiro[4.5]decane has emerged as a premier bioisostere for traditional piperazine and morpholine rings. By introducing an orthogonal, oxygen-containing ring system, this scaffold not only enhances the 3D topology of the parent drug but also provides critical inductive effects that modulate basicity. This technical guide provides an authoritative overview of its physicochemical properties, the mechanistic rationale for its use, and field-proven synthetic workflows for incorporating it into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Core Data

Accurate identification and sourcing of spirocyclic building blocks are critical for reproducible synthesis. The parent compound, 2-oxa-6,9-diazaspiro[4.5]decane, is registered under CAS Number 923277-58-1 and possesses a molecular weight of 142.20 g/mol [1]. In practice, chemists rarely use the unprotected diamine due to regioselectivity issues; instead, orthogonally protected or pre-functionalized derivatives are employed.

Table 1: Core Identification and Physicochemical Data
Compound NameCAS NumberMolecular WeightMolecular FormulaStructural Role / Application
2-oxa-6,9-diazaspiro[4.5]decane 923277-58-1142.20 g/mol C₇H₁₄N₂OUnprotected core scaffold[2]
tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate 1638771-31-9242.32 g/mol C₁₂H₂₂N₂O₃Mono-Boc protected precursor for cross-coupling[3]
6-methyl-2-oxa-6,9-diazaspiro[4.5]decane 1547757-55-0156.23 g/mol C₈H₁₆N₂OAlkylated derivative for altered steric bulk[4]
2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione 2097936-27-9170.17 g/mol C₇H₁₀N₂O₃Dione derivative for hydrogen-bond donor/acceptor studies[5]

Mechanistic Rationale: Causality in Scaffold Selection

As an application scientist, I emphasize that the selection of a spirocycle should never be arbitrary. The substitution of a piperazine with 2-oxa-6,9-diazaspiro[4.5]decane is driven by three distinct physicochemical causalities:

  • Fsp3​ Enhancement and Solubility: The orthogonal spiro-fusion disrupts the planar crystal lattice of the parent drug. This reduces the crystal packing energy, which directly lowers the melting point and significantly enhances thermodynamic aqueous solubility.

  • pKa Modulation for hERG Mitigation: The oxygen atom in the oxa-ring exerts an electron-withdrawing inductive effect (-I) on the adjacent basic nitrogens. This intentionally lowers the pKa​ of the amine by ~1-2 units compared to a standard piperazine. A lower pKa​ reduces the degree of protonation at physiological pH (7.4), which is a proven strategy for mitigating binding affinity to the hERG potassium channel, thereby reducing cardiotoxic liabilities.

  • Metabolic Shielding: The steric bulk generated by the spiro-center physically shields the adjacent nitrogen atoms from Cytochrome P450 (CYP) mediated N-dealkylation and N-oxidation, prolonging the molecule's half-life ( t1/2​ ).

OptimizationLogic Flat Flat sp2 Scaffold (e.g., Piperazine) Spiro 2-oxa-6,9-diazaspiro[4.5]decane (sp3-rich Bioisostere) Flat->Spiro Bioisosteric Replacement Prop1 Increased Fsp3 (Better Solubility) Spiro->Prop1 Prop2 Steric Shielding (Metabolic Stability) Spiro->Prop2 Prop3 pKa Modulation (Reduced hERG) Spiro->Prop3 LeadOpt Optimized Lead Candidate Prop1->LeadOpt Prop2->LeadOpt Prop3->LeadOpt

Figure 1: Logical flow of physicochemical optimization using spirocyclic bioisosteric replacement.

Experimental Workflows: Synthetic Incorporation

Incorporating sterically hindered spiro-amines into aromatic cores requires highly optimized catalytic systems. Standard SN​Ar (Nucleophilic Aromatic Substitution) often fails or requires unacceptably harsh conditions. Therefore, a Buchwald-Hartwig Amination utilizing a bulky biaryl phosphine ligand is the industry standard.

Protocol: Buchwald-Hartwig Cross-Coupling

Note: This protocol utilizes tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate (CAS: 1638771-31-9) to ensure regioselective coupling at the N6 position.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Causality: Palladium catalysts are highly sensitive to oxygen, which causes rapid degradation to inactive Pd(0) black.

  • Action: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv) and tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate (1.2 equiv).

Step 2: Catalyst Ligation & Base Addition

  • Causality: We select Pd2​(dba)3​ (0.05 equiv) and RuPhos (0.10 equiv). RuPhos is specifically chosen because its bulky, electron-rich biaryl structure accelerates the reductive elimination step—a critical bottleneck when coupling sterically hindered spirocycles. Sodium tert-butoxide ( NaOtBu , 2.0 equiv) is used as it efficiently deprotonates the amine upon Pd-coordination without acting as a competing nucleophile.

  • Action: Add the catalyst, ligand, and base to the flask. Suspend in anhydrous Toluene (0.2 M).

Step 3: C-N Bond Formation

  • Action: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from a deep purple (unligated Pd2​(dba)3​ ) to a pale red/orange solution. A persistent black precipitate indicates catalyst death, signaling a failure in the inert atmosphere.

Step 4: Deprotection (Boc Cleavage)

  • Action: Filter the cooled mixture through Celite, concentrate, and resuspend in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours to yield the free amine.

SyntheticWorkflow Step1 1. Reagent Prep (Aryl Halide + Boc-Spiro Amine) Step2 2. Catalyst Activation (Pd2(dba)3 + RuPhos) Step1->Step2 Step3 3. C-N Cross-Coupling (NaOtBu, Toluene, 90°C) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Boc Deprotection (TFA in DCM, RT) Step4->Step5 Step6 6. Analytical Validation (LC-MS & NMR) Step5->Step6

Figure 2: Step-by-step Buchwald-Hartwig amination workflow for spiro-amine incorporation.

Analytical Validation Protocols

A robust experimental protocol must be a self-validating system. To confirm the successful integration and deprotection of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold, the following analytical checkpoints are mandatory:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Metric: The post-deprotection spectrum must display the exact [M+H]+ mass of the target compound. Crucially, the system is self-validating only if you confirm the absence of [M+56]+ (loss of the t-butyl cation) and [M+100]+ (intact Boc group) peaks. The presence of these peaks indicates incomplete TFA cleavage, which will generate false negatives in downstream biological assays.

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Validation Metric: The rigid, 3D nature of the spirocycle locks the conformation of the oxa-ring. Consequently, the CH2​ protons adjacent to the oxygen atom are diastereotopic. In a successful synthesis, these protons will not appear as a simple singlet or triplet, but rather as distinct, highly coupled doublets of doublets (dd) or complex multiplets in the 3.5–4.0 ppm range. Observing this specific splitting pattern is the definitive proof of an intact spirocyclic architecture.

References

  • PubChem - 2-Oxa-6,9-diazaspiro(4.5)decane | CID 89427547. National Center for Biotechnology Information.[2] URL:[Link]

  • ECHA CHEM - Substance Information: 2-oxa-6,9-diazaspiro[4.5]decane (CAS 923277-58-1). European Chemicals Agency.[1] URL:[Link]

Sources

Foundational

Escaping Flatland: The Strategic Role of 2-oxa-6,9-diazaspiro[4.5]decane in Modern Medicinal Chemistry

Executive Summary The paradigm of modern drug discovery has fundamentally shifted from planar, two-dimensional aromatic rings toward complex, three-dimensional architectures. This transition, often termed "escaping flatl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has fundamentally shifted from planar, two-dimensional aromatic rings toward complex, three-dimensional architectures. This transition, often termed "escaping flatland," is driven by the need to improve clinical success rates by enhancing target specificity, metabolic stability, and aqueous solubility. Among the most promising structural motifs are spirocycles. This technical guide explores the specific role, physicochemical advantages, and synthetic integration of 2-oxa-6,9-diazaspiro[4.5]decane , a highly versatile spirocyclic scaffold that is increasingly utilized in cutting-edge therapeutics, ranging from oncology to infectious diseases.

The Physicochemical Rationale for Spirocyclic Scaffolds

As a Senior Application Scientist, I evaluate scaffolds not just by their synthetic accessibility, but by their vectorial projection in 3D space. The architecture of 2-oxa-6,9-diazaspiro[4.5]decane consists of a 5-membered oxygen-containing ring spiro-fused to a 6-membered piperazine-like ring.

This specific arrangement provides three distinct advantages:

  • High Fraction of sp3 Carbons ( Fsp3​ ): The spiro-carbon forces the molecule into a rigid, non-planar geometry. High Fsp3​ correlates strongly with reduced off-target toxicity and improved clinical progression.

  • Strategic Heteroatom Placement: The oxygen atom acts as a potent hydrogen bond acceptor (HBA), significantly boosting aqueous solubility. The two nitrogen atoms provide orthogonal vectors for synthetic functionalization and salt formation.

  • Conformational Rigidity: Unlike flexible linear alkyl chains, the spirocycle locks the attached pharmacophores into a predictable spatial orientation, minimizing the entropic penalty upon binding to a target protein.

Table 1: Representative Physicochemical Impact of Spirocycle Incorporation

Note: Data represents established medicinal chemistry trends when replacing planar amines with spirocyclic equivalents.

Scaffold ArchitectureExample Motif Fsp3​ Relative Aqueous SolubilityIntrinsic Clearance ( CLint​ )Target Binding Entropy Penalty
Planar Heterocycle Piperazine0.00BaselineHighHigh (if flexible linkages used)
Simple Bridged Diazabicyclo[2.2.1]heptane0.71+ 3x BaselineModerateModerate
Complex Spirocycle 2-oxa-6,9-diazaspiro[4.5]decane0.86+ 10x BaselineLowMinimal (Rigid Vector)

Therapeutic Applications & Target-Directed Drug Discovery

The integration of 2-oxa-6,9-diazaspiro[4.5]decane is not theoretical; it is actively deployed in recent clinical and preclinical candidates.

  • Oncology (KRAS G12C Inhibition): In the development of direct inhibitors for the KRAS G12C mutation, achieving the optimal orientation of the covalent warhead toward the mutated cysteine is paramount. The rigid architecture of 2-oxa-6,9-diazaspiro[4.5]decane serves as a precise structural vector, positioning the pharmacophore deep into the switch-II pocket .

  • Infectious Diseases (Next-Generation Monobactams): Antimicrobial resistance necessitates the evolution of antibiotic scaffolds. 2-oxa-6,9-diazaspiro[4.5]decane has been utilized to alter the steric bulk around the beta-lactam core, shielding it from enzymatic hydrolysis by beta-lactamases while maintaining high affinity for penicillin-binding proteins (PBPs) .

  • Kinase Modulation (ALPK1 Inhibitors): Alpha-protein kinase 1 (ALPK1) features a unique, deep hydrophobic pocket. Spiroheterocycles are employed here to exploit these narrow cavities, improving kinase selectivity profiles over traditional, flat hinge-binding motifs .

G A Target Identification (e.g., KRAS G12C) B Scaffold Hopping (Planar to 3D) A->B C Spirocycle Integration (2-oxa-6,9-diazaspiro[4.5]decane) B->C D ADME & PK Profiling (Improved Solubility/LogD) C->D

Workflow illustrating the integration of spirocyclic scaffolds in modern drug discovery.

Synthetic Methodologies & Validated Protocols

Handling sterically demanding spirocycles requires optimized synthetic routes. Below are field-proven protocols detailing the causality behind the chemical choices.

Protocol A: RuPhos-Mediated C-N Cross-Coupling

This protocol details the Buchwald-Hartwig amination of a halogenated heterocycle with 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate, a critical step in synthesizing pyridazine-based therapeutics .

Reagents & Materials:

  • 3,6-dichloropyridazine (1.0 eq, 2.6 mmol)

  • 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate (0.3 eq, 0.825 mmol)

  • Sodium tert-butoxide (0.95 eq, 2.48 mmol)

  • RuPhos Pd G3 (0.03 eq, 0.0825 mmol)

  • RuPhos ligand (0.03 eq, 0.0825 mmol)

  • Anhydrous Dioxane (10 mL)

Step-by-Step Methodology & Causality:

  • Preparation: In a microwave vial under an Argon atmosphere, dissolve 3,6-dichloropyridazine and the spirocyclic amine in anhydrous dioxane.

    • Causality: Argon prevents the oxidation of the electron-rich phosphine ligand. Dioxane is chosen for its high boiling point and ability to solubilize both the organic substrates and the inorganic base.

  • Base Addition: Add sodium tert-butoxide and purge the mixture with N2​ .

    • Causality: A strong, non-nucleophilic base is required to deprotonate the sterically hindered secondary amine only after it coordinates to the palladium center, facilitating the reductive elimination step without causing side-reactions.

  • Catalyst Introduction: Add RuPhos Pd G3 and RuPhos ligand. Purge again with N2​ .

    • Causality: RuPhos Pd G3 is a third-generation precatalyst that rapidly generates the active mono-ligated Pd(0) species at room temperature. This specific ligand is critical; its large steric profile accelerates reductive elimination and prevents β -hydride elimination—a common failure point when coupling bulky spirocyclic amines.

  • Thermal Activation: Stir the reaction mixture at 90 °C for 4 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The system is self-validating when the chromatogram shows the complete disappearance of the starting spirocycle and the emergence of the mono-coupled product mass. The absence of des-halogenated byproducts confirms the efficacy of the RuPhos ligand.

G A Precatalyst Activation (RuPhos Pd G3 to Pd(0)) B Oxidative Addition (Aryl Halide Insertion) A->B C Amine Coordination (Spirocycle Binding) B->C D Deprotonation (NaOtBu) C->D E Reductive Elimination (C-N Bond Formation) D->E E->B Catalyst Regeneration

Catalytic cycle of RuPhos Pd G3-mediated C-N cross-coupling with spirocyclic amines.

Protocol B: High-Pressure Catalytic Hydrogenation (Deprotection)

Spirocycles are often synthesized with benzyl or Cbz protecting groups. Removing these requires tailored hydrogenation conditions .

Step-by-Step Methodology & Causality:

  • Degassing: Suspend the protected 2-oxa-6,9-diazaspiro[4.5]decane (3.01 mmol) and 10% Pd/C in methanol under argon. Degas under vacuum and purge with hydrogen gas three times.

  • Pressurization: Pressurize the reaction vessel to 50 psi with H2​ gas.

    • Causality: Elevated pressure (50 psi) increases the dissolved concentration of hydrogen in the solvent. This is strictly necessary to overcome the steric hindrance of the spirocyclic core, which otherwise drastically slows down the reduction kinetics at the catalyst surface.

  • Reaction: Stir at 30 °C for 8 hours.

    • Causality: Mild heating (30 °C) accelerates the reaction rate while preventing the hydrogenolysis of the spirocyclic C-O bonds, which can inadvertently cleave the 5-membered oxa-ring at higher temperatures (>60 °C).

  • Self-Validating Checkpoint: The reaction apparatus acts as a self-validating system through real-time pressure monitoring. A plateau in hydrogen consumption (pressure stabilization at 50 psi after an initial drop) indicates reaction completion.

Conclusion

The utilization of 2-oxa-6,9-diazaspiro[4.5]decane represents a masterclass in applied structural chemistry. By moving away from planar, high-clearance heterocycles and embracing rigid, high- Fsp3​ spirocycles, drug development professionals can engineer therapeutics with superior pharmacokinetic profiles and exquisite target selectivity. Mastering the synthetic nuances of these molecules—particularly advanced cross-coupling and controlled deprotection—is essential for the modern medicinal chemist.

References

  • Title: WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof Source: Google Patents URL
  • Title: WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL
  • Title: WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses Source: Google Patents URL
  • Title: WO2022063153A1 - Benzothiazole and quinoline derivatives and their use Source: Google Patents URL
Exploratory

Structural and Crystallographic Profiling of Oxa-Diazaspiro[4.5]decane Scaffolds: A Technical Guide

Executive Summary The 2-oxa-6,9-diazaspiro[4.5]decane scaffold (CAS: 923277-58-1) and its structural isomers represent a highly privileged class of spirocyclic bioisosteres in modern medicinal chemistry. Frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxa-6,9-diazaspiro[4.5]decane scaffold (CAS: 923277-58-1) and its structural isomers represent a highly privileged class of spirocyclic bioisosteres in modern medicinal chemistry. Frequently utilized as conformationally restricted alternatives to piperazines and morpholines, these spirocycles improve metabolic stability, modulate basicity (pKa), and enhance aqueous solubility.

For drug development professionals, understanding the three-dimensional conformation of these scaffolds is non-negotiable. This whitepaper provides an in-depth analysis of the crystallographic properties, X-ray diffraction data, and structural elucidation workflows for oxa-diazaspiro[4.5]decane derivatives, grounded in authoritative crystallographic studies.

Chemical and Physicochemical Grounding

Before analyzing the solid-state properties, it is essential to establish the baseline physicochemical parameters of the bare scaffold. The parent compound, 2-oxa-6,9-diazaspiro[4.5]decane, is a small, polar molecule characterized by a spiro junction connecting an oxolane (tetrahydrofuran) or oxetane ring with a piperazine ring.

Table 1: Physicochemical Baseline of 2-oxa-6,9-diazaspiro[4.5]decane[1][2]
ParameterValueClinical/Chemical Relevance
CAS Number 923277-58-1Primary identifier for regulatory and synthetic tracking.
Molecular Formula C₇H₁₄N₂ODictates the fundamental heavy-atom count (LE: Ligand Efficiency).
Molecular Weight 142.20 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
Spiro Junction C4/C5 intersectionImparts a rigid 3D vector projection, minimizing entropic penalties upon target binding.

Because bare aliphatic spirocycles are often oils or highly hygroscopic solids at room temperature, crystallographic studies typically rely on functionalized derivatives (e.g., diones, acetonides, or Boc-protected variants) to induce stable crystal lattice formation.

Crystallographic Insights: The Spirocarbopeptoid Model

To understand the spatial geometry of the oxa-diazaspiro[4.5]decane core, we examine a highly characterized derivative: (2S,3R,4R,5S)-3,4-O-Isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione . Synthesized from L-fucose, this spirocarbopeptoid serves as a definitive model for the ring puckering and hydrogen-bonding capabilities of the scaffold[1].

X-Ray Diffraction Data Summary

The single-crystal X-ray diffraction (SCXRD) analysis of this derivative resolves ambiguities regarding relative stereochemistry at the spiro junction. The data reveals a highly ordered lattice driven by intermolecular hydrogen bonding.

Table 2: Crystallographic Parameters[3]
ParameterValue
Empirical Formula C₁₁H₁₃N₂O₅
Crystal System / Space Group Monoclinic, P2₁
Unit Cell Dimensions a = 11.100(2) Å, b = 7.994(2) Å, c = 13.895(2) Å
Beta Angle (β) 93.00(2)°
Volume (V) 1231.3(4) ų
Z (Molecules per unit cell) 4
Calculated Density (Dx) 1.366 Mg/m³
Radiation Type Mo Kα (λ = 0.71073 Å)
Structural Causality and Lattice Packing
  • Ring Conformation: The piperazine-dione (diketopiperazine) ring adopts a slight boat/planar conformation due to the sp² hybridization of the amide bonds, while the fused oxa-ring adopts an envelope conformation. This restricts the exit vectors of attached substituents, a critical feature for structure-based drug design (SBDD).

  • Hydrogen Bonding: The crystal packing is heavily dominated by intermolecular N—H···O hydrogen bonds. In the solid state, molecules containing disordered atoms are confined to distinct layers through the crystal structure, a common phenomenon in Z' = 2 structures[1].

Experimental Protocol: Single-Crystal X-Ray Workflow

Generating diffraction-quality crystals of spirocyclic amines requires precise thermodynamic control. Rapid evaporation often yields amorphous powders or oils due to the high conformational flexibility of the unfunctionalized rings. The following self-validating protocol outlines the optimal methodology for crystallization and data collection.

Step 1: Scaffold Derivatization
  • Rationale: Bare 2-oxa-6,9-diazaspiro[4.5]decane resists crystallization. Derivatization via N-Boc protection or conversion to a dione increases molecular weight, introduces rigid planar elements (amides/carbamates), and provides strong hydrogen-bond acceptors/donors to stabilize the crystal lattice.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Dissolve 10–20 mg of the derivatized spirocycle in a minimal volume of a polar, solubilizing solvent (e.g., Ethyl Acetate). Place this inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., Hexane).

  • Causality: As hexane vapor slowly diffuses into the ethyl acetate solution, the solubility of the spiro compound decreases gradually. This slow supersaturation minimizes nucleation sites, promoting the growth of macroscopic, defect-free block crystals rather than microcrystalline aggregates[1].

Step 3: Data Collection and Refinement
  • Procedure: Mount a colorless block crystal (e.g., 0.10 × 0.10 × 0.10 mm) on a diffractometer equipped with a Mo Kα radiation source. Collect data at ambient (293 K) or cryogenic (100 K) temperatures.

  • Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects, which is particularly useful for small organic molecules lacking heavy atoms. The structure is solved using direct methods and refined via full-matrix least-squares on F².

Workflow Visualization

The following diagram illustrates the logical progression from raw scaffold synthesis to high-resolution structural elucidation.

G A Spirocyclic Scaffold Synthesis (CAS: 923277-58-1) B Derivatization (e.g., Dione/Acetonide Formation) A->B C Vapor Diffusion Crystallization (Hexane into EtOAc) B->C D X-Ray Diffraction Data Collection (Mo Kα radiation, θ = 2.0–26.6°) C->D E Structure Solution & Refinement (Direct Methods / Least Squares) D->E F Conformational Analysis (Ring Puckering & H-Bonding) E->F

Workflow for the crystallization and structural elucidation of oxa-diazaspiro[4.5]decane scaffolds.

Conclusion

The 2-oxa-6,9-diazaspiro[4.5]decane class offers a robust geometric framework for modern therapeutics. By utilizing X-ray crystallography on derivatized models—such as the spirocarbopeptoids—researchers can accurately map the spatial coordinates, ring puckering dynamics, and hydrogen-bond networks of these molecules. Adhering to controlled vapor diffusion protocols ensures the generation of high-fidelity diffraction data, ultimately accelerating structure-based drug design efforts.

References

  • ECHA CHEM . "Substance Overview: 2-oxa-6,9-diazaspiro[4.5]decane (CAS 923277-58-1)." European Chemicals Agency. Available at:[Link]

  • PubChem . "2-Oxa-6,9-diazaspiro(4.5)decane | C7H14N2O." National Institutes of Health. Available at:[Link]

  • Watkin, D. J., Müller, M., Blériot, Y., et al. "(2S,3R,4R,5S)-3,4-O-Isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione." Acta Crystallographica Section E: Structure Reports Online, Volume 60, Part 10 (2004): o1820-o1822. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Cross-Coupling of 2-Oxa-6,9-diazaspiro[4.5]decane in Drug Discovery

Introduction & Strategic Context In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the physicochemical properties of drug candidates, such as aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and reduced hERG liability[1]. Consequently, rigid spirocyclic diamines have largely replaced planar piperazines and anilines in lead optimization.

2-oxa-6,9-diazaspiro[4.5]decane is a privileged bicyclic scaffold featuring a tetrahydrofuran ring spiro-fused to a diazepane/piperazine core. While highly valuable, functionalizing the secondary amines of this spirocycle via C–N bond formation is notoriously difficult due to severe steric constraints. This application note details a highly optimized Buchwald-Hartwig amination protocol utilizing third-generation palladium precatalysts to achieve quantitative N-arylation of this complex scaffold.

Mechanistic Causality: Overcoming Steric Barriers

The 2-oxa-6,9-diazaspiro[4.5]decane scaffold presents unique regiochemical and steric challenges. The N6 position is directly adjacent to the quaternary spiro-carbon, creating a highly congested steric environment, whereas the N9 position is relatively more accessible. Regardless of which nitrogen is unprotected (e.g., coupling a 6-carboxylate vs. a 9-carboxylate), the rigid three-dimensional architecture of the spirocycle restricts the conformational flexibility required to reach the transition state for reductive elimination.

To overcome this, the RuPhos Pd G3 precatalyst system is employed[2].

  • The Ligand (RuPhos): The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the aryl halide. More importantly, the bulky diisopropoxybiphenyl backbone enforces a highly constrained coordination sphere around the palladium center. This steric bulk actively forces the aryl and amine ligands closer together, accelerating the rate-limiting reductive elimination step and suppressing competitive β -hydride elimination[3].

  • The Precatalyst (Pd G3): Traditional Pd sources like Pd₂(dba)₃ can form off-cycle Pd-dba complexes that retard the reaction. The G3 precatalyst ensures rapid, quantitative generation of the active mono-ligated L-Pd(0) species at room temperature, which is critical for initiating the catalytic cycle efficiently.

  • The Base (NaOtBu): Sodium tert-butoxide is strong enough to deprotonate the Pd-bound amine intermediate but sterically hindered enough to prevent competitive nucleophilic aromatic substitution (S_NAr) with the aryl halide[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA + Ar-X (Aryl Halide) AmineBind Amine Coordination L-Pd(II)(Ar)(X)(NHR2) OA->AmineBind + Spirocyclic Amine Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + NaOtBu - NaX, - tBuOH RE Reductive Elimination Ar-NR2 Product Deprot->RE RE->Pd0 Catalyst Regeneration

Fig 1: Buchwald-Hartwig catalytic cycle using RuPhos Pd G3 for spirocyclic amination.

Experimental Protocol: N-Arylation Workflow

The following self-validating protocol is designed for the coupling of an aryl halide with tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate (where N9 is the reacting secondary amine). This methodology is adapted from validated pharmaceutical patent literature[4].

Materials & Reagents
  • Substrate 1: Aryl bromide or chloride (1.0 equiv, 0.825 mmol)

  • Substrate 2: 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate (1.1 equiv, 0.907 mmol)

  • Catalyst: RuPhos Pd G3 (10 mol%, 0.0825 mmol, 69.0 mg)

  • Ligand: RuPhos (10 mol%, 0.0825 mmol, 38.5 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv, 2.48 mmol, 238 mg)

  • Solvent: Anhydrous 1,4-Dioxane (0.15 M, ~5.5 mL)

Step-by-Step Methodology
  • Preparation (Glovebox or Benchtop Schlenk): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate, and NaOtBu.

  • Primary Degassing: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Catalyst Addition: Quickly uncap the vial under a positive flow of inert gas and add RuPhos Pd G3 and the RuPhos ligand. (Note: Adding a 1:1 ratio of extra ligand to precatalyst stabilizes the active Pd species during the demanding reductive elimination step).

  • Solvent Addition & Secondary Degassing: Add anhydrous 1,4-Dioxane via syringe. Sparge the resulting mixture with Nitrogen for 5 minutes to remove any dissolved oxygen.

  • C–N Coupling (Heating): Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 4 to 16 hours. Monitor reaction progression via LC-MS.

  • Workup: Upon complete consumption of the aryl halide, cool the mixture to room temperature. Quench by diluting with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a Dichloromethane/Methanol gradient) to isolate the N-arylated spirocycle.

Workflow S1 1. Reagent Prep Weigh Pd G3, Ligand, Base & Substrates S2 2. Inert Atmosphere Purge with N2/Ar Add Dry Dioxane S1->S2 S3 3. C-N Coupling Heat at 90°C for 4-16 hours S2->S3 S4 4. Workup Quench, Filter, Concentrate S3->S4 S5 5. Purification Flash Chromatography (Reverse/Normal) S4->S5

Fig 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Quantitative Data: Condition Optimization

The necessity of the G3 precatalyst system for the 2-oxa-6,9-diazaspiro[4.5]decane scaffold is evident when compared to first- and second-generation systems. The table below summarizes typical optimization metrics for coupling sterically hindered spirocyclic secondary amines.

EntryCatalyst System (10 mol%)Base (3.0 eq)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10016< 10%
2Pd₂(dba)₃ / RuPhosNaOtBu1,4-Dioxane901645%
3RuPhos Pd G2NaOtBu1,4-Dioxane90872%
4 RuPhos Pd G3 / RuPhos NaOtBu 1,4-Dioxane 90 4 > 95%

Data Interpretation: Entry 1 fails due to the inability of BINAP to enforce the necessary steric proximity for reductive elimination. Entry 2 suffers from incomplete activation of Pd₂(dba)₃. Entry 4 (the optimized protocol) achieves near-quantitative conversion rapidly by ensuring immediate generation of the active L-Pd(0) species[4].

Sources

Application

orthogonal protection strategies for 2-oxa-6,9-diazaspiro[4.5]decane nitrogen atoms

Application Note: Orthogonal Protection Strategies for 2-Oxa-6,9-diazaspiro[4.5]decane Introduction & Mechanistic Rationale Spirocyclic diamines have emerged as highly valuable, conformationally restricted bioisosteres f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Protection Strategies for 2-Oxa-6,9-diazaspiro[4.5]decane

Introduction & Mechanistic Rationale

Spirocyclic diamines have emerged as highly valuable, conformationally restricted bioisosteres for piperazine rings in modern drug discovery, offering improved metabolic stability and unique exit vectors for structure-activity relationship (SAR) exploration[1]. Among these, the 2-oxa-6,9-diazaspiro[4.5]decane scaffold presents a unique synthetic challenge: the differentiation of its two secondary nitrogen atoms (N6 and N9) to enable modular, site-specific functionalization[2].

The core principle of orthogonally protecting this scaffold relies on exploiting the inherent steric disparity between the two nitrogen atoms. The N6 position is directly adjacent to the quaternary spiro carbon (C5), creating a highly sterically hindered environment. Conversely, the N9 position behaves as an unhindered secondary amine within the piperazine-like ring. This structural dichotomy allows for the kinetic differentiation of the two sites, enabling regioselective functionalization without the need for complex transient directing groups[3].

Mechanism Reagent Acylating Agent (e.g., Boc2O) N9 N9 Position • Unhindered Secondary Amine • High Nucleophilicity • Kinetically Favored Reagent->N9 Fast Reaction (Regioselective) N6 N6 Position • Sterically Hindered (Spiro C5) • Low Nucleophilicity • Kinetically Disfavored Reagent->N6 Slow Reaction (Requires Forcing Conditions)

Kinetic differentiation between N9 and N6 based on steric hindrance from the spirocyclic core.

Strategic Workflow Design

To achieve complete orthogonal control, a two-step protection sequence is employed. The unhindered N9 position is first capped with a highly acid-sensitive tert-butyloxycarbonyl (Boc) group under strict kinetic control. Following this, the sterically encumbered N6 position is protected with a carboxybenzyl (Cbz) group using forcing conditions. This establishes a robust N6-Cbz/N9-Boc intermediate, allowing for the selective unmasking of either nitrogen atom depending on the downstream synthetic requirements[3].

Workflow A 2-oxa-6,9-diazaspiro[4.5]decane (Unprotected) B N9-Boc Protected Intermediate A->B Boc2O (1.0 eq) -78°C to 0°C C N6-Cbz, N9-Boc Fully Protected B->C Cbz-Cl (1.5 eq) DIPEA, 40°C D N6-Cbz Protected (N9 Free) C->D TFA/DCM rt, 1h

Workflow for the orthogonal protection and selective deprotection of 2-oxa-6,9-diazaspiro[4.5]decane.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of N9-Boc-2-oxa-6,9-diazaspiro[4.5]decane

Causality & Design: To prevent the over-acylation of the N6 position, the reaction must be run under strict kinetic control. Utilizing exactly 1.0 equivalent of Boc anhydride at cryogenic temperatures (-78 °C) suppresses the nucleophilicity of the hindered N6 amine, ensuring that only the N9 position reacts[2].

  • Preparation: Dissolve 2-oxa-6,9-diazaspiro[4.5]decane (10.0 mmol, 1.42 g) and triethylamine (12.0 mmol, 1.67 mL) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cryogenic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dilute Boc2O (10.0 mmol, 2.18 g) in 10 mL of DCM and add dropwise over 30 minutes via a syringe pump.

  • Propagation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over an additional hour.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. The reaction is complete when the starting material mass ( m/z 143.1 [M+H]+) is consumed, and the mono-Boc product mass ( m/z 243.2 [M+H]+) is the dominant peak. The absence of the di-Boc mass ( m/z 343.2) confirms regioselectivity.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Orthogonal Protection of N6 (Synthesis of N6-Cbz-N9-Boc Intermediate)

Causality & Design: The N6 position is heavily shielded by the spirocyclic C5 carbon. Standard room-temperature acylation will stall. Therefore, a stronger electrophile (Cbz-Cl), a non-nucleophilic base (DIPEA), and elevated temperatures (40 °C) are employed to drive the reaction to completion[3].

  • Preparation: Dissolve the crude N9-Boc-2-oxa-6,9-diazaspiro[4.5]decane (approx. 9.5 mmol) in anhydrous DCM (40 mL). Add N,N-Diisopropylethylamine (DIPEA, 19.0 mmol, 3.3 mL).

  • Acylation: Add Benzyl chloroformate (Cbz-Cl, 14.25 mmol, 2.0 mL) dropwise at 0 °C.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 40 °C for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The mono-Boc intermediate (ninhydrin active, lower Rf​ ) should convert entirely to the fully protected N6-Cbz-N9-Boc product (UV active, higher Rf​ ). LC-MS must show m/z 377.2 [M+H]+.

  • Workup: Wash the organic layer with 1M HCl, brine, dry over Na2SO4, and purify via flash chromatography.

Protocol C: Selective Deprotection of the N9 Position

Causality & Design: The Boc group is cleaved via acidolysis, which generates a stable tert-butyl cation that is subsequently trapped. The Cbz group is completely stable to these conditions, allowing for the orthogonal liberation of the N9 amine for downstream coupling[3].

  • Cleavage: Dissolve the fully protected scaffold (5.0 mmol, 1.88 g) in DCM (20 mL). Add Trifluoroacetic acid (TFA, 5 mL) dropwise at room temperature.

  • Propagation: Stir at 25 °C for 1 hour.

  • Self-Validation Checkpoint: LC-MS analysis should indicate the complete disappearance of m/z 377.2 and the emergence of the N6-Cbz protected product at m/z 277.2 [M+H]+.

  • Workup: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and 1M NaOH.

Quantitative Data Summary

The table below summarizes the expected yields, reaction parameters, and analytical validation metrics for the orthogonal protection sequence.

Process StepSubstrateReagents & ConditionsTimeIsolated YieldValidation (LC-MS [M+H]+)
1. Regioselective Protection Unprotected ScaffoldBoc2O (1.0 eq), Et3N (1.2 eq), DCM, -78 °C to 0 °C2 h88%243.2
2. Orthogonal Protection N9-Boc IntermediateCbz-Cl (1.5 eq), DIPEA (2.0 eq), DCM, 40 °C12 h82%377.2
3. Selective Deprotection N6-Cbz, N9-Boc ScaffoldTFA (20% v/v in DCM), 25 °C1 h95%277.2

Sources

Method

scale-up synthesis protocols for 2-oxa-6,9-diazaspiro[4.5]decane building blocks

An Application Guide to the Scalable Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decane Building Blocks Authored by: A Senior Application Scientist This document provides a detailed, field-proven guide for the scale-up synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decane Building Blocks

Authored by: A Senior Application Scientist

This document provides a detailed, field-proven guide for the scale-up synthesis of 2-oxa-6,9-diazaspiro[4.5]decane and its derivatives. These spirocyclic scaffolds are of significant interest to the pharmaceutical industry due to their inherent three-dimensionality, which can lead to improved target engagement, selectivity, and overall drug-like properties.[1][2] Unlike flat aromatic systems, the rigid, non-planar structure of spirocycles allows for a precise spatial arrangement of functional groups, a critical feature in modern drug design.[1]

This guide is intended for researchers, medicinal chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, address common scale-up challenges, and provide a robust, self-validating protocol for producing these valuable building blocks in multigram quantities.

Strategic Approach to Spirocyclic Synthesis

The construction of the 2-oxa-6,9-diazaspiro[4.5]decane core presents a unique synthetic challenge, primarily centered on the efficient formation of the quaternary spirocyclic carbon. Several strategies can be envisioned, but for a scalable and robust process, the ideal route must prioritize:

  • Convergent Synthesis: A route where key fragments are built separately and combined late in the synthesis is often more efficient for scale-up than a lengthy linear sequence.

  • Readily Available Starting Materials: Cost and availability of starting materials are paramount for large-scale campaigns.

  • Robust and High-Yielding Reactions: Reactions must be reproducible and high-yielding to minimize costly purification steps and material loss.

  • Safety and Environmental Considerations: Reagents and solvents should be chosen with their safety profiles and environmental impact in mind, especially when handling heterocyclic amines which can carry toxicological risks.[3][4][5]

The protocol detailed below employs a robust and logical approach that begins with the construction of a suitable piperidine precursor followed by a key spirocyclization step. This strategy has been adapted from established methodologies for the synthesis of related diazaspirocyclic systems.[6][7]

Overall Synthetic Workflow

The chosen synthetic pathway involves a multi-step sequence designed for scalability and control over the final product's purity.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Final Product A Commercially Available Piperidin-4-one Derivative B Step 1: Reductive Amination (Formation of Key Diamine Intermediate) A->B  Reagents: Amine, NaBH(OAc)3 C Step 2: N-Alkylation & Intramolecular Cyclization (Formation of Spirocyclic Core) B->C  Reagents: Dihaloalkane, Base D Step 3: Deprotection (if applicable) & Purification C->D E Final Product: 2-Oxa-6,9-diazaspiro[4.5]decane Derivative D->E  Crystallization or Chromatography

Caption: High-level workflow for the scalable synthesis of 2-oxa-6,9-diazaspiro[4.5]decane derivatives.

Detailed Scale-Up Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of a representative N-protected 2-oxa-6,9-diazaspiro[4.5]decane derivative. The use of a protecting group, such as a benzyl (Bn) group, is often strategic in scale-up to prevent side reactions and aid in purification.

Protocol 1: Synthesis of N-benzyl-N'-(piperidin-4-yl)ethane-1,2-diamine

Rationale: This initial step employs a reductive amination, a highly reliable and scalable reaction. Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder and more selective than other hydrides like sodium borohydride, reducing the risk of over-reduction and simplifying the work-up. Dichloroethane (DCE) is an excellent solvent for this transformation.

  • Reagents & Equipment:

    • 1-benzylpiperidine-4-one (1.0 eq)

    • N-benzylethylenediamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic)

    • Large-capacity reaction vessel with mechanical stirring, nitrogen inlet, and temperature control.

  • Procedure:

    • Charge the reaction vessel with 1-benzylpiperidine-4-one and 1,2-dichloroethane (approx. 10 mL per gram of ketone).

    • Begin mechanical stirring and purge the vessel with nitrogen.

    • Add N-benzylethylenediamine followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq).

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add sodium triacetoxyborohydride in portions, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas may be evolved.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often of sufficient purity to be carried forward to the next step.

Protocol 2: Spirocyclization to form 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane

Rationale: This is the key spirocycle-forming step. A bifunctional electrophile, 2-chloroethyl chloromethyl ether, is used to alkylate both nitrogen atoms in a sequential or one-pot fashion, leading to the desired spirocyclic core. The choice of a strong, non-nucleophilic base like potassium carbonate and a polar aprotic solvent like acetonitrile (ACN) is critical to drive the reaction to completion.

  • Reagents & Equipment:

    • N-benzyl-N'-(piperidin-4-yl)ethane-1,2-diamine (1.0 eq)

    • 2-Chloroethyl chloromethyl ether (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Acetonitrile (ACN)

    • Reaction vessel with mechanical stirring, reflux condenser, nitrogen inlet, and temperature control.

  • Procedure:

    • Charge the reaction vessel with the crude diamine intermediate from the previous step, potassium carbonate, and acetonitrile (approx. 20 mL per gram of diamine).

    • Begin vigorous mechanical stirring under a nitrogen atmosphere.

    • Add 2-chloroethyl chloromethyl ether dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 24-48 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude spirocyclic product.

Protocol 3: Purification and Isolation

Rationale: Spirocyclic diamines can be challenging to purify via chromatography on a large scale due to their polarity. Crystallization or salt formation is often a more efficient and scalable method.

  • Procedure:

    • The crude product can often be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

    • Alternatively, dissolve the crude oil in a minimal amount of a solvent like isopropanol or ethanol.

    • Slowly add a solution of hydrochloric acid in ether or isopropanol to form the hydrochloride salt, which often crystallizes readily.

    • Collect the crystalline salt by filtration, wash with cold solvent, and dry under vacuum.

    • The free base can be regenerated by partitioning the salt between a strong base (e.g., 10% NaOH) and an organic solvent (e.g., DCM or EtOAc).

Process Optimization and Data

For successful scale-up, it is crucial to understand the impact of key parameters on the reaction outcome. The following table summarizes critical variables and their typical effects.

ParameterOptimal RangeEffect on YieldEffect on PurityRationale & Comments
Spirocyclization Temp. 80-85 °C (Reflux)Lower temps lead to incomplete reaction.Minimal effect if run to completion.Ensures sufficient energy for the double alkylation and intramolecular cyclization.
Base (K₂CO₃) Equiv. 2.5 - 3.5 eqLess base can stall the reaction.Excess base is generally benign but complicates work-up.A sufficient excess is needed to neutralize the HCl formed during the alkylations.
Solvent Concentration 15-25 mL/gHigher dilution can slow the reaction rate.Higher concentration may lead to solubility issues or side products.Balances reaction kinetics with solubility of reagents and intermediates.
Reaction Time 24 - 48 hoursShorter times result in incomplete conversion.Over-long times can lead to minor decomposition.Reaction should be monitored by LC-MS to determine the optimal endpoint.

Safety and Handling Considerations

  • Heterocyclic Amines: Many heterocyclic amines and their precursors should be handled as potentially toxic.[3][8] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Alkylating Agents: 2-Chloroethyl chloromethyl ether is a reactive alkylating agent and should be handled with extreme care as it is a potential carcinogen and lachrymator.

  • Reductive Amination: The reductive amination step can produce hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and that the quench is performed slowly and carefully.

  • Large-Scale Operations: All large-scale reactions should be conducted behind a safety shield. Temperature control is critical, and appropriate measures (e.g., cooling baths) should be in place to manage any potential exotherms.

Conclusion

The 2-oxa-6,9-diazaspiro[4.5]decane scaffold represents a valuable building block for the discovery of novel therapeutics. The synthetic protocols and scale-up considerations outlined in this application note provide a robust and reliable pathway for producing these compounds in the quantities required for drug development programs. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, researchers can confidently and efficiently access this important chemical space.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. Available at: [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. (2009). Molbank. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Available at: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][9][10]oxazin-6-yl Moiety. (2021). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2008). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. (2022). MDPI. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters. Available at: [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • 2-oxa-6,9-diazaspiro[4.5]decane (C7H14N2O). (n.d.). PubChemLite. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. Available at: [Link]

  • Catalytic Asymmetric Synthesis of (N, N ... (2025). Research Square. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv. Available at: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2. n ]alkane building blocks. (2025). Scilit. Available at: [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. (2010). PubMed. Available at: [Link]

  • A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. (2022). bioRxiv. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Available at: [Link]

  • Health risks of heterocyclic amines. (1997). PubMed - NIH. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS. Available at: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Heterocyclic amine. (n.d.). Wikipedia. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). UniBa. Available at: [Link]

  • Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. (2024). PubMed. Available at: [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (n.d.). PMC. Available at: [Link]

  • New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. (n.d.). RSC Advances. Available at: [Link]

  • Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. (2024). PMC. Available at: [Link]

  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2025). ResearchGate. Available at: [Link]

  • 2-oxa-6,9-diazaspiro[4.5]decane — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • and Methylene Lactam-Based Spiro Compounds: Utility of Amido-Functionalized γ-Hydroxylactam as a Precursor for Cytotoxic N,O. (2019). ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Oxa-6,9-diazaspiro[4.5]decane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of spirocyclic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of spirocyclic diamines. 2-Oxa-6,9-diazaspiro[4.5]decane is a highly valuable, conformationally restricted scaffold used in modern drug discovery to improve metabolic stability and pharmacokinetic profiles.

However, its synthesis—typically proceeding via a Strecker reaction on tetrahydrofuran-3-one, followed by cyclization to a diketopiperazine intermediate, and final reduction—is fraught with yield-limiting pitfalls. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflow.

Mechanistic Workflow & Yield Bottlenecks

The following pathway illustrates the standard synthetic route, highlighting the critical steps where yield attrition typically occurs (red node) and the final optimized target (green node).

SynthesisPathway A Tetrahydrofuran-3-one (Starting Material) B 3-Amino-THF-3-carbonitrile (Strecker Intermediate) A->B TMS-CN, NH3/MeOH (Yield Bottleneck) C Methyl 3-amino-THF-3-carboxylate (Esterification) B->C HCl, MeOH Reflux D Chloroacetamide Derivative (Acylation) C->D Chloroacetyl chloride Et3N, DCM E 2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione (Diketopiperazine Cyclization) D->E Benzylamine, KI Heat (Yield Bottleneck) F 2-Oxa-6,9-diazaspiro[4.5]decane (Final Product) E->F BH3-THF Reflux (Yield Bottleneck)

Figure 1: Synthetic workflow for 2-oxa-6,9-diazaspiro[4.5]decane highlighting critical yield bottlenecks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the yield of the Strecker intermediate (3-amino-tetrahydrofuran-3-carbonitrile) consistently below 40%? Cause: Tetrahydrofuran-3-one is highly prone to hydration and enolization in aqueous conditions, which competes with imine formation. Furthermore, the classical Strecker reaction is reversible, leading to an unfavorable equilibrium. Solution: Shift to strictly anhydrous conditions. Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to drive imine formation prior to the addition of a cyanide source. Utilizing Trimethylsilyl cyanide (TMS-CN) instead of KCN/NH₄Cl irreversibly traps the intermediate and prevents cyanohydrin reversion [4].

Q2: During the synthesis of the 7,10-dione intermediate, I observe a large amount of uncyclized glycinamide byproduct. How can I drive the cyclization? Cause: The intramolecular cyclization to form the diketopiperazine (2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione) requires overcoming the significant steric strain of the spiro center [1]. Solution: The cyclization is highly dependent on the leaving group. Add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction, converting the chloride to a much more reactive iodide in situ. Use a bifunctional solvent like 2-butanol and heat to 110°C to provide sufficient activation energy for the ring closure.

Q3: The final reduction of the diketopiperazine yields a complex mixture, including ring-opened products. Which reducing agent is optimal? Cause: Lithium aluminum hydride (LiAlH₄) is a harsh reducing agent that can occasionally cleave the sensitive tetrahydrofuran (oxa) ring via coordination to the oxygen, especially at elevated temperatures. Solution: Transition to Borane-Tetrahydrofuran (BH₃·THF) [2]. Borane selectively reduces amides to amines without cleaving the ether linkage. Note that borane forms a highly stable borane-amine complex that must be broken with a rigorous acidic quench [3].

Quantitative Data Summary

The choice of reducing agent in the final step dictates the overall success of the synthesis. The table below summarizes our internal benchmarking data for the reduction of the 7,10-dione intermediate.

Reducing AgentSolventTemp (°C)Quench MethodEther CleavageIsolated Yield (%)
LiAlH₄THF65Fieser (H₂O/NaOH)High (15-20%)42%
Red-AlToluene80NaOH (aq)Moderate (10%)55%
BH₃·THF THF 65 MeOH / 6M HCl reflux Low (<2%) 84%
BH₃·DMSTHF65MeOH / 6M HCl refluxLow (<2%)86%
Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol includes a "Validation Checkpoint" so you can confirm the mechanistic success of the step before proceeding.

Protocol 1: Finkelstein-Assisted Cyclization to 2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Causality: KI converts the alkyl chloride to an alkyl iodide, lowering the activation energy for intramolecular nucleophilic attack by the secondary amine. DIPEA acts as a non-nucleophilic proton sponge to prevent amine protonation.

  • Preparation: Dissolve the chloroacetamide intermediate (1.0 eq) in anhydrous 2-butanol (0.2 M).

  • Reagent Addition: Add Benzylamine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and Potassium Iodide (0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 114°C) for 16 hours under an argon atmosphere.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is complete when the mass of the acyclic intermediate [M+H]⁺ shifts to [M-18+H]⁺ (loss of water/HCl equivalent), confirming the formation of the diketopiperazine ring.

Protocol 2: Chemoselective Borane Reduction to 2-Oxa-6,9-diazaspiro[4.5]decane

Causality: Excess borane is required because each amide carbonyl consumes 2 equivalents of hydride, plus additional equivalents are lost to coordination with the newly formed amines. The acidic reflux is mandatory to hydrolyze the highly stable B-N bond and release the free spiro-diamine[3].

  • Preparation: Suspend the 7,10-dione intermediate (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0°C.

  • Reduction: Dropwise add BH₃·THF (1 M in THF, 5.0 eq) via a pressure-equalizing dropping funnel.

  • Heating: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours.

  • Critical Quench: Cool the reaction back to 0°C. Cautiously add Methanol dropwise until effervescence ceases (quenches unreacted borane).

  • Hydrolysis: Add 6M HCl (10 eq) and heat the mixture to reflux for 2 hours to break the borane-amine adducts.

  • Isolation: Basify the aqueous layer to pH 12 with 5M NaOH and extract extensively with a 3:1 Chloroform/Isopropanol mixture. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The product will show a strong positive (purple/blue) spot indicative of the secondary amine, which should be completely absent in the starting material lane.

References
  • Bicyclic Conformationally Restricted Diamines | Chemical Reviews - ACS Publications. American Chemical Society. URL:[Link]

  • Herquline C, Total Synthesis of (±)- Phyllantidine, and Synthetic Studies. John Wood Group. URL:[Link]

  • raspberry ketone formate: Topics by Science.gov. Science.gov. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Boc-Protection of 2-oxa-6,9-diazaspiro[4.5]decane

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with spirocyclic diamine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with spirocyclic diamine scaffolds. Here, we address the mechanistic challenges and side reactions associated with the regioselective Boc-protection of 2-oxa-6,9-diazaspiro[4.5]decane [4].

Mechanistic Principles: Understanding Regioselectivity

The starting material, 2-oxa-6,9-diazaspiro[4.5]decane, contains two secondary amines within a piperazine-like ring system fused to an oxetane/tetrahydrofuran spiro-center.

  • The N6 Position: Located adjacent to the spiro carbon (C5), this amine is heavily shielded by steric bulk.

  • The N9 Position: Located further from the spiro-center, this amine is unhindered, highly nucleophilic, and represents the standard site for mono-protection to yield the commercially valuable building block, tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate [3].

Failure to account for the kinetic and thermodynamic differences between these two nitrogens leads to the three most common side reactions: di-Boc over-protection , N6-regioisomer formation , and incomplete conversion .

Reaction Pathway Visualization

G cluster_0 Reaction Conditions SM 2-oxa-6,9-diazaspiro[4.5]decane (Free Base) Cond1 Optimized Kinetic Control (0.95 eq Boc2O, 0°C, DCM, Slow Add) SM->Cond1 Cond2 Thermodynamic/Excess (>1.0 eq Boc2O, RT, Fast Add) SM->Cond2 Prod1 N9-Mono-Boc (Desired Product) Cond1->Prod1 High Regioselectivity Prod3 N6-Mono-Boc (Regioisomer) Cond1->Prod3 Trace Prod2 Di-Boc (Over-protection) Cond2->Prod2 Fast Over-reaction Cond2->Prod3 Loss of Selectivity

Kinetic control pathways for regioselective Boc-protection of 2-oxa-6,9-diazaspiro[4.5]decane.

Frequently Asked Questions (Troubleshooting)

Q: Why am I getting significant amounts of the di-Boc protected byproduct instead of the N9-mono-Boc product? A: Di-Boc formation (over-protection) is driven by localized concentration excesses of di-tert-butyl dicarbonate ( Boc2​O ) and elevated thermal energy. Even though N6 is sterically hindered, it remains a competent nucleophile at room temperature. To prevent this, you must exploit the kinetic difference between the two amines. By using strict stoichiometric control (0.95 equivalents of Boc2​O ) and adding the reagent dropwise over 1–2 hours at 0 °C in a non-polar solvent like dichloromethane (DCM) [2], you ensure the reagent reacts exclusively with the highly accessible N9 position before a second equivalent can attack the N6 position of the mono-protected intermediate.

Q: I am observing the N6-Boc regioisomer in my NMR/LCMS. How can I improve N9 selectivity? A: If the N6-Boc regioisomer is forming, your reaction conditions are providing enough activation energy to overcome the steric barrier at the spiro C5 position. Ensure your reaction is kept strictly at 0 °C during the entire addition phase. Furthermore, avoid using highly polar protic solvents (like methanol). Protic solvents can hydrogen-bond with the amines, altering their relative nucleophilicities and causing regio-scrambling. DCM is the preferred solvent because it maintains the intrinsic, steric-driven kinetic selectivity.

Q: I read about a "mono-protonation" strategy for spirocyclic diamines. Should I use it here? A: No, not if your goal is N9 protection. The mono-protonation strategy involves adding one equivalent of an acid (e.g., HCl) to form a mono-salt, theoretically protecting the more basic amine from Boc2​O [1]. In 2-oxa-6,9-diazaspiro[4.5]decane, the unhindered N9 position is more basic due to superior solvent stabilization of the resulting ammonium ion. Protonating N9 renders it nucleophilically inert, forcing the Boc2​O to react with the sterically hindered N6 position. If you specifically want the rare N6-Boc regioisomer, use mono-protonation. If you want the standard N9-Boc intermediate [3], this strategy is counterproductive. Stick to the free-base kinetic control method.

Q: How do I separate the desired N9-mono-Boc product from unreacted diamine without column chromatography? A: A pH-controlled aqueous workup is highly effective. The unreacted diamine is highly water-soluble due to its two basic nitrogens. The N9-mono-Boc product, having only one basic amine (N6) and a lipophilic Boc group, is significantly less water-soluble. By washing the organic layer with a mildly acidic aqueous solution (pH ~4.5 to 5.0), you can selectively extract the unreacted diamine into the aqueous phase while retaining the mono-Boc product in the organic phase.

Quantitative Method Comparison

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of kinetic control.

Strategy / MethodReagent StoichiometryTemperatureSolventN9-Mono-Boc YieldDi-Boc YieldN6-Mono-Boc Yield
Optimized Kinetic Control 0.95 eq Boc2​O 0 °C to RTDCM> 85% < 5%< 2%
Thermodynamic / Fast Add 1.10 eq Boc2​O RTDCM60% 25%5%
Protic Solvent Effect 1.00 eq Boc2​O 0 °CMeOH55% 15%15%
Mono-Protonation Salt 1 eq HCl, 1 eq Boc2​O 0 °CDCM30% 10%45%

Validated Step-by-Step Protocol: N9-Mono-Boc Protection

This protocol is engineered as a self-validating system; every step contains a built-in physical or chemical safeguard to prevent side reactions.

Materials Required:

  • 2-oxa-6,9-diazaspiro[4.5]decane (Free base)

  • Di-tert-butyl dicarbonate ( Boc2​O )

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​ and Brine

Procedure:

  • Substrate Dilution: Dissolve 2-oxa-6,9-diazaspiro[4.5]decane (1.0 eq, e.g., 10 mmol) in anhydrous DCM to achieve a 0.1 M concentration (100 mL).

    • Causality: High dilution minimizes intermolecular collisions that lead to localized reagent excesses, suppressing di-Boc formation.

  • Thermal Control: Cool the solution to strictly 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

    • Causality: Low thermal energy restricts the reaction pathway to the kinetically favored, unhindered N9 position, preventing N6-regioisomer formation [2].

  • Reagent Preparation: In a separate vial, prepare a solution of Boc2​O (0.95 eq, 9.5 mmol) in 20 mL of anhydrous DCM.

    • Causality: Using a sub-stoichiometric amount of Boc2​O ensures the diamine remains in statistical excess throughout the reaction, acting as a mathematical barrier to over-protection.

  • Controlled Addition: Add the Boc2​O solution dropwise to the stirring diamine solution over a period of 2 hours using an addition funnel or syringe pump.

    • Causality: Slow addition maintains a steady-state Boc2​O concentration near zero, preventing the formation of the di-Boc byproduct.

  • Maturation: Stir the reaction mixture for an additional 1 hour at 0 °C, then remove the ice bath and allow it to warm to room temperature for 2 hours to ensure complete consumption of the anhydride.

  • Isolation (Workup): Wash the organic layer sequentially with saturated aqueous NaHCO3​ (50 mL), mildly acidic water (pH 5, 50 mL) to remove unreacted diamine, and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure N9-mono-Boc product.

References

  • Benchchem Technical Support Team. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1. Benchchem.
  • Benchchem Technical Support Team. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. Benchchem.
  • Advanced ChemBlocks. tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate. AChemBlock.
  • NextSDS. 2-oxa-6,9-diazaspiro[4.5]decane — Chemical Substance Information. NextSDS.
Troubleshooting

Technical Support Center: Handling, Storage, and Stability Optimization for 2-Oxa-6,9-diazaspiro[4.5]decane

Welcome to the Technical Support Center for 2-oxa-6,9-diazaspiro[4.5]decane (CAS: 923277-58-1). As a conformationally restricted bioisostere, this spirocyclic diamine is a highly valuable building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-oxa-6,9-diazaspiro[4.5]decane (CAS: 923277-58-1). As a conformationally restricted bioisostere, this spirocyclic diamine is a highly valuable building block in medicinal chemistry and drug discovery[1]. However, its unique structural preorganization and the presence of two secondary amines render it highly susceptible to environmental degradation.

This guide provides field-proven, causality-driven troubleshooting to ensure the integrity of your experiments, addressing the specific vulnerabilities of spirocyclic diamines[2].

Core Troubleshooting FAQs

Q1: My 2-oxa-6,9-diazaspiro[4.5]decane arrived as a free-flowing liquid/powder but has turned into a sticky, gummy solid. What happened? A: This is the most common issue encountered with spirocyclic diamines. The secondary amines at the 6- and 9-positions are highly nucleophilic. When exposed to ambient air, they rapidly absorb atmospheric moisture (hygroscopicity) and react with carbon dioxide to form carbamate and carbonate salts[2]. This not only changes the physical state to a gummy solid but drastically alters the molecular weight, leading to severe stoichiometric errors in downstream reactions.

  • Causality & Solution: The high pKa of the secondary amines drives this spontaneous exothermic reaction. To prevent this, the free base must be handled exclusively in a glovebox under an inert atmosphere (Argon or N 2​ , <1 ppm H 2​ O/O 2​ ). If degradation has already occurred, refer to our Free-Base Recovery Protocol below.

Q2: I am observing inconsistent yields and catalyst poisoning during Buchwald-Hartwig aminations using this building block. Could the diamine be the culprit? A: Yes. If the diamine has absorbed moisture or partially oxidized, it introduces water and N-oxides into your reaction mixture. Water quenches sensitive palladium catalysts, while N-oxides strongly coordinate to the metal center, effectively poisoning the catalyst.

  • Causality & Solution: While the spiro-fused oxygen atom at the 2-position inductively withdraws some electron density, the diamines remain highly coordinating. For sensitive organometallic reactions, we recommend converting the free base to its dihydrochloride salt for storage, and generating the free base in situ using a mild, non-nucleophilic base (e.g., sodium tert-butoxide) during the cross-coupling reaction.

Q3: What are the optimal long-term storage conditions? A:

  • For the Free Base: Store at -20°C under Argon in a tightly sealed amber vial placed inside a secondary desiccator jar.

  • For the Dihydrochloride Salt: Store at 2-8°C in a standard desiccator. The salt form is thermodynamically stable and completely resists carbamate formation[3].

Quantitative Stability Profile

To optimize your handling strategy, refer to the comparative stability data below. Converting the free base to a salt form drastically improves shelf life and handling ease.

ParameterFree BaseDihydrochloride Salt
Physical State Colorless to pale yellow oil / low-melting solidWhite crystalline powder
Hygroscopicity (60% RH) High (Rapid moisture uptake)Low (Stable)
CO 2​ Reactivity High (Spontaneous carbamate formation)None (Amines are fully protonated)
Time to 5% Degradation (Air, 25°C) < 2 hours> 6 months
Storage Temperature -20°C (Strict inert atmosphere)2-8°C (Desiccated)
Recommended Use Immediate in situ reactionsLong-term storage & precise weighing

Self-Validating Experimental Protocols

Protocol A: Conversion to the Highly Stable Dihydrochloride Salt
  • Causality: Protonating both secondary amines completely eliminates their nucleophilicity, preventing CO 2​ /H 2​ O absorption and oxidative degradation. Using 1,4-dioxane as the acid vehicle prevents the introduction of water, ensuring the salt precipitates as a dry, crystalline solid rather than a hygroscopic gum.

Step-by-Step Methodology:

  • In a glovebox, dissolve 1.0 g of 2-oxa-6,9-diazaspiro[4.5]decane free base in 10 mL of anhydrous dichloromethane (DCM).

  • Transfer the sealed flask to a Schlenk line. Under vigorous stirring at 0°C, dropwise add 2.2 equivalents of anhydrous HCl (4.0 M solution in 1,4-dioxane).

  • Self-Validation Step: The solution will immediately become cloudy as the insoluble dihydrochloride salt precipitates. Check the pH of the supernatant by spotting a 10 µL aliquot onto wet pH paper; it should read highly acidic (pH < 2), confirming the stoichiometric endpoint has been reached and both amine centers are fully protonated.

  • Filter the precipitate under an argon blanket using a Schlenk frit.

  • Wash the filter cake with 3 x 5 mL of cold, anhydrous diethyl ether to remove any unreacted organics or trapped dioxane.

  • Dry the white solid under high vacuum (<0.1 mbar) at 40°C for 12 hours.

Protocol B: Free-Base Recovery from Degraded (Gummy) Samples
  • Causality: Carbamate salts can be reversed by strong basic hydrolysis. Because the spirocyclic ether oxygen hydrogen-bonds with water, the free base is highly water-soluble. Adding isopropanol to the extraction solvent acts as a hydrogen-bond disruptor, significantly increasing the partition coefficient of the diamine into the organic phase.

Step-by-Step Methodology:

  • Suspend the gummy, degraded diamine in 20 mL of 2.0 M aqueous NaOH. Stir vigorously for 2 hours at room temperature to fully hydrolyze any carbamates.

  • Extract the aqueous layer with 5 x 15 mL of a 9:1 mixture of chloroform/isopropanol.

  • Self-Validation Step: Perform a TLC of the post-extraction aqueous layer and stain with ninhydrin. Secondary amines react with ninhydrin to form a distinct brown/yellow spot. The absence of a stain validates that complete extraction of the diamine into the organic phase has been achieved.

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify by Kugelrohr distillation under high vacuum to yield the pristine, anhydrous free base.

Mechanistic Visualizations

The following diagrams illustrate the causality behind the degradation of the free base and the recommended workflow for mitigating these issues.

Degradation A 2-Oxa-6,9-diazaspiro[4.5]decane (Free Base) B Ambient Air Exposure (CO2 + H2O + O2) A->B Improper Handling C Carbamate Salt Formation (Sticky/Gummy Solid) B->C Rapid Reaction (Nucleophilic Attack) D Oxidative Degradation (N-Oxide Formation) B->D Slow Reaction (Light/Air) E Loss of Reactivity & Stoichiometric Errors C->E Weighing Errors D->E Catalyst Poisoning

Figure 1: Atmospheric degradation pathways of 2-oxa-6,9-diazaspiro[4.5]decane free base.

Workflow N1 Receive Free Base (Argon Sealed) N2 N2 N1->N2 N3 Dissolve in Anhydrous DCM / Ether N2->N3 N4 Add 2.2 eq HCl (in Dioxane) N3->N4 N5 Filter & Dry Dihydrochloride Salt N4->N5 N6 Store at 2-8°C (Desiccated) N5->N6

Figure 2: Self-validating workflow for the conversion and stabilization of the diamine.

References

  • National Center for Biotechnology Information. "2-Oxa-6,9-diazaspiro(4.5)decane | C7H14N2O | CID 89427547" PubChem. [Link][4]

  • European Chemicals Agency. "Substance Overview: 2-oxa-6,9-diazaspiro[4.5]decane" ECHA CHEM.[Link][5]

  • Grygorenko, O. O., et al. "Bicyclic Conformationally Restricted Diamines" Chemical Reviews, ACS Publications, 2021.[Link][2]

  • Furegati, M., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry" ChemMedChem, 2021.[Link][1]

  • F. Hoffmann-La Roche AG. "Acid addition salts of piperazine derivatives" US Patent 10696668B2, 2020. [3]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Morpholine vs. 2-Oxa-6,9-diazaspiro[4.5]decane Bioisosteres

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate physicochemical properties. However, its flat, electron-rich nature ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate physicochemical properties. However, its flat, electron-rich nature makes it highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. To overcome these liabilities, medicinal chemists are increasingly turning to three-dimensional spirocyclic bioisosteres—specifically 2-oxa-6,9-diazaspiro[4.5]decane .

By replacing the traditional morpholine or piperazine motif with this spirocyclic system, drug developers can significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ ), sterically shield metabolic "soft spots," and dramatically improve intrinsic clearance ( CLint​ ) profiles without sacrificing target affinity[2]. This guide provides an objective, data-driven comparison of these two moieties, complete with mechanistic insights and validated experimental protocols for assessing metabolic stability.

Mechanistic Analysis: The Morpholine Liability vs. Spirocyclic Resilience

The Morpholine Problem: CYP450 α -Oxidation

Morpholine's primary metabolic liability lies in the carbon atoms adjacent ( α ) to its oxygen and nitrogen heteroatoms[1]. In the lipophilic active site of CYP450 enzymes (predominantly CYP3A4), the high-valent iron-oxo species readily abstracts a proton from these α -carbons. This oxidation yields an unstable carbinolamine (hemiaminal) or hemiacetal intermediate, which rapidly collapses, leading to ring opening or N-dealkylation[1][3]. Furthermore, morpholine-containing compounds frequently exhibit mechanism-based inactivation (MBI) or time-dependent inhibition (TDI) of CYP3A4 due to the formation of reactive iminium species[3][4].

The Spirocyclic Solution: Steric Shielding and 3D Topology

2-oxa-6,9-diazaspiro[4.5]decane acts as a conformationally restricted, 3D bioisostere that addresses these vulnerabilities through three distinct mechanisms:

  • Steric Hindrance: The spiro-fusion of the tetrahydrofuran (oxa) and piperazine (diaza) rings introduces significant steric bulk around the α -carbons. This 3D topology physically prevents the CYP450 heme-oxo complex from achieving the necessary trajectory for proton abstraction[2][4].

  • Altered Basicity ( pKa​ ) and Lipophilicity (LogD): The spirocyclic architecture subtly alters the dipole moment and reduces the basicity of the nitrogen atoms compared to flat morpholine. This reduction in LogD decreases non-specific partitioning into the lipophilic CYP450 active sites[2][5].

  • Escaping Flatland ( Fsp3​ ): Increasing the Fsp3​ character inherently correlates with improved clinical success rates, higher solubility, and reduced off-target toxicity[5].

MetabolicPathway cluster_morpholine Morpholine Pathway (High Clearance) cluster_spiro 2-oxa-6,9-diazaspiro[4.5]decane Pathway (Stable) M_Node Morpholine Motif (Flat, Exposed α-Carbons) CYP_Node CYP450 Oxidation (Heme-Oxo Attack) M_Node->CYP_Node IM_Node Carbinolamine Intermediate CYP_Node->IM_Node RO_Node Ring Opening & N-Dealkylation (Rapid Clearance / TDI) IM_Node->RO_Node S_Node Spirocyclic Motif (3D Geometry, High Fsp3) Block_Node Steric Shielding Prevents Heme Trajectory S_Node->Block_Node Stable_Node Metabolic Stability (Low Intrinsic Clearance) Block_Node->Stable_Node

Caption: Comparative CYP450 metabolic pathways of morpholine versus spirocyclic bioisosteres.

Comparative Data: Pharmacokinetic Profiling

When grafted onto identical molecular scaffolds (Matched Molecular Pairs), the substitution of morpholine with a spirocyclic analog like 2-oxa-6,9-diazaspiro[4.5]decane yields predictable and highly favorable shifts in physicochemical and pharmacokinetic parameters[2][6].

Below is a synthesized data table representing typical shifts observed in human liver microsome (HLM) assays when transitioning from a morpholine core to a spirocyclic bioisostere:

Property / ParameterTraditional Morpholine Analog2-oxa-6,9-diazaspiro[4.5]decane AnalogClinical Impact
Fraction sp3 ( Fsp3​ ) ~0.25 - 0.40> 0.60 Improved solubility; reduced promiscuity.
Lipophilicity (LogD 7.4​ ) 2.82.1 Reduced non-specific binding and CYP affinity.
Basicity ( pKa​ ) ~8.3~7.5 Improved membrane permeability; less trapping.
HLM CLint​ (µL/min/mg) 85.4 (High Clearance)12.2 (Low Clearance) Longer half-life; lower required dosing[2].
In vitro Half-Life ( t1/2​ ) 15 minutes> 120 minutes Sustained systemic exposure.
CYP3A4 TDI Liability High Risk (Iminium formation)Negligible Risk Reduced Drug-Drug Interaction (DDI) risk[3].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively verify the metabolic stability of the 2-oxa-6,9-diazaspiro[4.5]decane analog against its morpholine counterpart, a rigorous Human Liver Microsome (HLM) stability assay must be employed. This protocol is designed as a self-validating system: it includes minus-NADPH controls to rule out chemical instability and positive controls (e.g., Verapamil) to verify CYP450 enzymatic activity[1].

Reagents & Materials
  • Test Compounds: Morpholine analog and 2-oxa-6,9-diazaspiro[4.5]decane analog (10 mM in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing an analytical internal standard (IS).

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute HLM in the phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm the suspension in a water bath at 37°C for 5 minutes.

  • Compound Spiking: Spike the test compounds into the HLM suspension to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Crucial Causality: The addition of NADPH provides the necessary electron equivalents for CYP450 catalytic cycling; omitting it in the control sample isolates enzymatic metabolism from aqueous chemical degradation[1].

  • Time-Course Sampling: At predetermined time points ( t = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold MeCN Quench Solution. Crucial Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while simultaneously precipitating proteins to prepare the sample for mass spectrometry[2].

  • Centrifugation & LC-MS/MS Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate Intrinsic Clearance ( CLint​ ) using the formula:

    CLint​=(t1/2​0.693​)×(Mass of Microsomal ProteinVolume of Incubation​)

AssayWorkflow S1 1. Matrix Setup HLM + Buffer (37°C) S2 2. Initiation Add NADPH & Cmpd S1->S2 S3 3. Sampling t = 0 to 60 min S2->S3 S4 4. Quenching Cold MeCN + IS S3->S4 S5 5. Analysis LC-MS/MS & CLint S4->S5

Caption: Step-by-step experimental workflow for the in vitro HLM metabolic stability assay.

Conclusion & Strategic Recommendations

For drug development professionals facing high clearance rates or CYP3A4 time-dependent inhibition driven by a morpholine ring, bioisosteric replacement is a highly validated optimization strategy.

Strategic Takeaways:

  • Implement Early: Do not wait for late-stage in vivo PK failures. If in vitro HLM assays indicate rapid clearance ( >50 µL/min/mg) associated with morpholine α -oxidation, immediately synthesize the 2-oxa-6,9-diazaspiro[4.5]decane analog.

  • Intellectual Property: Beyond metabolic stability, spirocyclic scaffolds offer a robust method for generating novel intellectual property, allowing developers to navigate around crowded patent spaces dominated by flat heterocycles.

  • Holistic Profiling: While metabolic stability is vastly improved, always counter-screen the new spirocyclic analogs for changes in target binding affinity, as the altered 3D trajectory of the heteroatoms may shift the binding pose within the target protein's active site.

References

  • National Institutes of Health (NIH). Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available at:[Link]

  • RSC Medicinal Chemistry. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxa-6,9-diazaspiro[4.5]decane

Operational Safety and Handling Guide: 2-Oxa-6,9-diazaspiro[4.5]decane Executive Summary: The Dual Nature of Spirocyclic Amines Spirocyclic amines, such as 2-oxa-6,9-diazaspiro[4.5]decane (CAS: 923277-58-1), are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Oxa-6,9-diazaspiro[4.5]decane

Executive Summary: The Dual Nature of Spirocyclic Amines

Spirocyclic amines, such as 2-oxa-6,9-diazaspiro[4.5]decane (CAS: 923277-58-1), are privileged scaffolds in modern medicinal chemistry[1]. Their conformational rigidity, high fraction of sp3-hybridized carbons (Fsp3), and unique 3D trajectories offer significant advantages in drug design, including improved target selectivity and aqueous solubility[2][3]. However, the same structural features that make them pharmacologically valuable—specifically the basic secondary amine functionality—render them highly hazardous upon direct exposure. This guide provides drug development professionals with a self-validating, causality-driven operational protocol for handling 2-oxa-6,9-diazaspiro[4.5]decane, ensuring both scientific integrity and operator safety.

Hazard Profile & Mechanistic Causality

To handle 2-oxa-6,9-diazaspiro[4.5]decane safely, one must understand the chemical mechanisms driving its toxicity. The compound is classified under several severe GHS hazard categories, most notably Acute Toxicity 4 (Oral/Dermal/Inhalation) and Eye Damage 1[4].

Mechanistic Causality of Ocular Damage: Unlike acids, which cause coagulation necrosis that forms a protective eschar (scab) limiting further tissue penetration, basic amines cause liquefaction necrosis[5]. When a basic amine contacts ocular tissue, it induces the saponification of lipid cell membranes and the solubilization of structural proteins[5]. This liquefaction destroys the epithelial barrier, allowing the corrosive agent to penetrate deeply into the corneal stroma. If unmitigated, this cascade leads to permanent corneal clouding, persistent swelling, and potential blindness[6].

AmineEyeInjury A 2-Oxa-6,9-diazaspiro[4.5]decane (Basic Amine) B Contact with Ocular Tissue A->B C Saponification of Fats & Solubilization of Proteins B->C D Liquefaction Necrosis C->D E Deep Tissue Penetration D->E F Severe Eye Damage (Corneal Clouding/Blindness) E->F

Caption: Logical relationship of basic amine-induced ocular liquefaction necrosis.

Furthermore, inhalation of amine aerosols or vapors can cause chemical pneumonitis, pulmonary edema, and delayed scarring of the airway[7]. This necessitates stringent respiratory and contact precautions.

Quantitative Hazard Data & PPE Matrix

Table 1: GHS Hazard Classifications for 2-Oxa-6,9-diazaspiro[4.5]decane[4]

Hazard ClassCategoryHazard CodeClinical Consequence
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes skin irritation and potential chemical burns.
Serious Eye Damage 1H318Causes irreversible ocular damage and liquefaction necrosis.
STOT SE 3H336May cause drowsiness, dizziness, or respiratory irritation.

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on chemical compatibility and breakthrough times, rather than general laboratory defaults.

Table 2: Required Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale
Ocular Protection Tight-fitting chemical splash goggles AND full face shield.Standard safety glasses lack peripheral seals. A face shield blocks droplet trajectories from reaching the ocular mucosa, preventing saponification[5].
Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer Neoprene (>0.4 mm).Amines can permeate thin nitrile rapidly. Neoprene offers superior breakthrough resistance (>480 mins) to basic amines and the organic solvents used for solubilization.
Body Protection Flame-retardant lab coat, fully buttoned, over non-synthetic clothing.Prevents dermal absorption (H312)[4]. Non-synthetic clothing prevents fabric from melting into the skin during a secondary fire event.
Respiratory Handled exclusively in a certified Class II Type B2 or chemical fume hood.Prevents inhalation of aerosols (H332, H336)[4] and protects against chemical pneumonitis[7].

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

HandlingWorkflow W1 1. Fume Hood & PPE Verification W2 2. Weighing (Closed Balance) W1->W2 W3 3. Sealed Transfer to Fume Hood W2->W3 W4 4. Solubilization (DCM/DMF) W3->W4 W5 5. Decontamination & Waste Disposal W4->W5

Caption: Step-by-step experimental workflow for handling high-hazard spirocyclic amines.

Step 1: Environmental & PPE Verification

  • Action: Don all PPE listed in Table 2. Verify fume hood operation.

  • Validation: Check the fume hood monitor. The face velocity must consistently read between 0.4 and 0.6 m/s. If the alarm is sounding or velocity fluctuates, abort the procedure to prevent aerosol escape.

Step 2: Weighing the Compound

  • Action: Place a clean, dry vial on an analytical balance located inside a vented enclosure (or use a static-free weigh boat). Tare the vial. Carefully dispense 2-oxa-6,9-diazaspiro[4.5]decane using a clean stainless-steel spatula.

  • Validation: Cap the vial tightly before removing it from the balance enclosure. This ensures no micro-particulates are aerosolized into the ambient laboratory air during transit.

Step 3: Solubilization and Reagent Transfer

  • Action: Transfer the sealed vial to the main chemical fume hood. Add the desired solvent (e.g., dichloromethane or DMF) slowly down the side of the vial using a calibrated syringe.

  • Causality: Adding solvent slowly prevents rapid exothermic dissolution. A sudden spike in heat could cause solvent bumping, instantly aerosolizing the corrosive amine.

  • Validation: Ensure complete dissolution by visual inspection (solution must be entirely homogenous and clear) before utilizing the reagent in downstream synthesis.

Step 4: Decontamination

  • Action: Rinse all spatulas, glassware, and reusable equipment with a dilute acidic solution (e.g., 1M HCl) inside the fume hood to neutralize residual amine, followed by a thorough water and acetone rinse.

  • Validation: Test the final aqueous rinse with pH paper. The pH must be neutral (~pH 7), confirming the complete removal and neutralization of the basic amine residue.

Spill Response & Disposal Plan

Immediate Exposure Response:

  • Ocular Exposure: If the amine contacts the eyes, immediately irrigate with low-pressure flowing water from an eyewash station for a minimum of 15 to 30 minutes[5][7]. Crucial Causality: Do NOT use neutralizing agents (e.g., dilute acids) in the eye. The resulting acid-base neutralization is highly exothermic, and the generated heat will severely compound the tissue injury[5]. Transport to an ophthalmologist immediately.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water and soap for at least 15 minutes to halt dermal absorption[7].

Spill Containment:

  • Evacuate personnel from the immediate area and ensure the fume hood is operating at maximum exhaust.

  • Cover the spill with a chemically inert, non-combustible absorbent material (e.g., sand, vermiculite, or a specialized amine spill kit).

  • Carefully sweep the absorbed mixture using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

  • Wipe the spill area with a dilute acidic solution (like 5% acetic acid) to neutralize trace residues, then wash with soap and water.

Disposal: Do not dispose of 2-oxa-6,9-diazaspiro[4.5]decane or its solutions down the drain. Collect all organic and aqueous waste in strictly segregated, clearly labeled, and tightly sealed compatible containers (e.g., high-density polyethylene). Dispose of via a licensed hazardous waste management facility in accordance with local environmental regulations.

References

  • 2-oxa-6,9-diazaspiro[4.5]decane — Chemical Substance Information.NextSDS Substance Database.
  • A Technical Guide to the Synthesis of Spirocyclic Amines.BenchChem.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.National Institutes of Health (PMC).
  • Spirocyclic Piperidines in Drug Discovery.PharmaBlock.
  • Oleylamine Safety Data.Novachem.
  • Triethylamine Safety Data.Santa Cruz Biotechnology.
  • Octylamine Safety Data.Apollo Scientific.

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